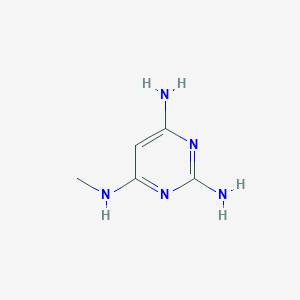

2,4,6-Pyrimidinetriamine, N4-methyl-

Description

Properties

Molecular Formula |

C5H9N5 |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-N-methylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C5H9N5/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H5,6,7,8,9,10) |

InChI Key |

VORFXKKTHAMEJH-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=C1)N)N |

Canonical SMILES |

CNC1=NC(=NC(=C1)N)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2,4,6 Pyrimidinetriamine, N4 Methyl and Its Derivatives

Elucidation of Reaction Mechanisms in N-Alkylation and Arylation Processes

The introduction of alkyl and aryl groups onto the nitrogen atoms of 2,4,6-Pyrimidinetriamine, N4-methyl- is a key transformation for creating a diverse range of derivatives. The mechanisms of these reactions are heavily influenced by the electronic properties of the pyrimidine (B1678525) core.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing pyrimidine rings, particularly those bearing leaving groups like halogens. mdpi.com While 2,4,6-Pyrimidinetriamine, N4-methyl- itself lacks a typical leaving group on the ring, SNAr principles govern the reactivity of its halogenated precursors, such as 2-amino-4,6-dichloropyrimidines. mdpi.com The reaction proceeds via a two-step addition-elimination pathway. youtube.comyoutube.com

First, a nucleophile attacks the electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, or in this case the electron-deficient nature of the nitrogen-containing heterocycle itself, stabilizes this negatively charged intermediate, activating the ring towards the substitution reaction. youtube.comsemanticscholar.org In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. youtube.comyoutube.com

The dynamics of SNAr on a pyrimidine core are influenced by several factors:

Ring Activation : The nitrogen atoms within the pyrimidine ring act as electron sinks, reducing the electron density of the ring carbons and making them susceptible to nucleophilic attack. semanticscholar.org

Leaving Group : The nature of the leaving group is crucial; halogens are common, and their departure is the final step in the sequence.

Nucleophile Strength : Stronger nucleophiles generally lead to faster reaction rates. Amines are commonly used nucleophiles in these transformations. mdpi.comnih.gov

In the context of precursors to N4-methyl-2,4,6-pyrimidinetriamine, such as 2-amino-4,6-dichloro-pyrimidine, the substitution of the chloro groups by amines follows this SNAr mechanism. mdpi.com

Regioselectivity in the functionalization of pyrimidinetriamines is a critical aspect. For a molecule like 2,4,6-Pyrimidinetriamine, N4-methyl-, there are three distinct amino groups: the primary amino groups at the C2 and C6 positions, and the secondary N4-methylamino group. N-alkylation or N-arylation could potentially occur at any of these sites.

The regioselectivity is dictated by the relative nucleophilicity and steric hindrance of each nitrogen atom.

Electronic Effects : The N4-methyl group is electron-donating, which might slightly increase the nucleophilicity of the N4 nitrogen. However, the primary amino groups at C2 and C6 are also strong nucleophiles.

Steric Hindrance : The primary amino groups at C2 and C6 are sterically less hindered than the secondary N4-methylamino group, which could favor their reaction with bulky electrophiles.

Symmetry : In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, amination reactions proceed effectively, suggesting the positions are highly reactive. mdpi.com

Stereoselectivity is generally not a factor in reactions involving the achiral 2,4,6-Pyrimidinetriamine, N4-methyl- unless chiral reagents or catalysts are employed, which could induce stereocenters in the newly added substituents.

| Position | Amine Type | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| N2 | Primary | Standard | Low | High |

| N4 | Secondary | Electron-donating (from -CH3) | Moderate | Moderate to High |

| N6 | Primary | Standard | Low | High |

Proton Transfer and Tautomerism Studies in Substituted Pyrimidinetriamines

Prototropic tautomerism, the migration of a proton between two sites in a molecule, is a key characteristic of many nitrogen-containing heterocycles. researchgate.net For 2,4,6-pyrimidinetriamine and its derivatives, this manifests as amino-imino tautomerism. While most amino-heteroaromatic compounds exist predominantly in the amino form under normal conditions, the equilibrium can be influenced by substitution and environment. researchgate.net

The primary tautomeric forms for 2,4,6-Pyrimidinetriamine, N4-methyl- involve the migration of a proton from an exocyclic amino group to a ring nitrogen, creating an imino tautomer. The presence of the N4-methyl group fixes one amine as a secondary amine, influencing the possible tautomeric structures.

Studies on model N1-methyl-4-aminopyrimidinium compounds show that deprotonation can lead to the formation of a 1,4-iminopyrimidine tautomer. nih.gov This suggests that in N4-methyl-2,4,6-pyrimidinetriamine, similar proton transfer events are plausible, leading to an equilibrium between the aminopyrimidine structure and various iminopyrimidine tautomers. This dynamic equilibrium is crucial in understanding the molecule's reactivity and its interactions in biological systems. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for studying these equilibria, where the intermediate rate of exchange between tautomers can lead to significant broadening of NMR signals. researchgate.net

Catalytic Pathways in Derivatives Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. The synthesis of complex derivatives from a pyrimidinetriamine core often involves catalytic C-H activation and cyclization steps.

Transition-metal catalysis provides powerful tools for the functionalization of C-H bonds, which are typically unreactive. researchgate.net For pyrimidine derivatives, the ring's nitrogen atoms can act as directing groups, guiding a metal catalyst to a specific C-H bond to achieve regioselective functionalization. researchgate.net

Catalyst Systems : Metals such as rhodium (Rh), ruthenium (Ru), iron (Fe), and manganese (Mn) have been successfully used to catalyze C-H activation on N-heterocycles. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org For instance, rhodium(III) has been shown to be efficient for site-selective functionalization of related quinazoline (B50416) systems. researchgate.net

Reaction Types : These catalytic cycles can facilitate various transformations, including arylation, alkylation, and annulation, where a new ring is fused to the pyrimidine core. rsc.org An iron-catalyzed method for pyrimidine synthesis involves a cyclization sequence, highlighting the role of catalysts in forming the heterocyclic core itself. organic-chemistry.org

Mechanism : The general mechanism involves the coordination of the catalyst to a directing group (like a pyrimidine nitrogen), followed by oxidative addition into a nearby C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner before reductive elimination regenerates the catalyst and yields the functionalized product.

The table below summarizes catalyst systems used for transformations on related N-heterocycles.

| Catalyst System | Transformation | Substrate Class | Reference |

| Iron(II) complex | β-Ammoniation/Cyclization | Saturated Carbonyls + Amidines | organic-chemistry.org |

| CCC pincer Ru(III) complex | C–H Vinylation/6π-Electrocyclization | 2-Pyridyl Aldimines | rsc.org |

| Rhodium(III) | Site-selective Functionalization | 4-Anilinoquinazolines | researchgate.net |

| Ruthenium-hydride complex | Regioselective Hydroamination/C-H Activation | Benzocyclic Amines + Alkynes | nih.gov |

Beyond two-electron pathways, Single Electron Transfer (SET) mechanisms are increasingly recognized in organic synthesis. In a SET process, an oxidant or reductant transfers a single electron, generating radical intermediates. researchgate.net These mechanisms are particularly relevant in photoredox catalysis and some transition-metal-catalyzed reactions. researchgate.net

For pyrimidinetriamine derivatives, oxidative processes can potentially proceed via SET. For example, flavoenzymes can reduce nitroaromatic compounds through single-electron pathways, generating nitro anion-radicals. nih.gov Analogous processes could occur with pyrimidinetriamine derivatives under specific enzymatic or chemical oxidative conditions.

Mechanistic studies of certain ruthenium-catalyzed cyclizations have suggested the involvement of a SET process to generate a vinyl radical, which then participates in the main reaction cascade. rsc.org Furthermore, photoredox catalysis, often employing acridinium-based photosensitizers, can facilitate the oxidation of substrates via SET, enabling C-H functionalization under mild conditions. researchgate.net The feasibility of a SET mechanism depends on the redox potentials of the catalyst and the pyrimidine substrate. The reaction of an antioxidant with a free radical can occur via SET, where the ionization potential of the antioxidant is a key factor. researchgate.net This highlights the potential for pyrimidinetriamine derivatives, known for their roles in biological systems, to participate in SET-based redox processes.

Advanced Structural Characterization and Spectroscopic Analysis of 2,4,6 Pyrimidinetriamine, N4 Methyl and Its Adducts

Crystallographic Studies: Single Crystal X-ray Diffraction

Detailed crystallographic information, which forms the bedrock of understanding a compound's three-dimensional structure and intermolecular interactions, appears to be unpublished for 2,4,6-Pyrimidinetriamine, N4-methyl-.

Determination of Acentric Crystalline Packing and Space Groups

Without single crystal X-ray diffraction data, the crystalline packing and the specific space group to which 2,4,6-Pyrimidinetriamine, N4-methyl- belongs cannot be determined. Such information is crucial for understanding the fundamental symmetry and arrangement of molecules within the crystal lattice.

Analysis of Intermolecular Interactions: Hydrogen Bonding Patterns (N—H⋯O, O—H⋯O, C—H⋯O) and π-π Stacking

A definitive analysis of the intermolecular forces that govern the crystal structure of 2,4,6-Pyrimidinetriamine, N4-methyl- is not possible without experimental structural data. While the molecular structure suggests the potential for various hydrogen bonding interactions (N—H⋯N, C—H⋯N) and π-π stacking of the pyrimidine (B1678525) rings, the specific patterns and their geometric parameters remain unknown.

Conformational Analysis of the N4-Methyl Group and Ring Pucker

The conformation of the N4-methyl group relative to the pyrimidine ring and any potential puckering of the ring itself are details that can only be accurately determined through single crystal X-ray diffraction analysis. In the absence of such data, any discussion on these structural features would be purely speculative.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

A detailed vibrational analysis of 2,4,6-Pyrimidinetriamine, N4-methyl- is also hampered by the lack of available experimental spectra.

Identification of Characteristic Vibrational Modes of Functional Groups

While general vibrational frequencies for functional groups present in the molecule (amino groups, methyl group, pyrimidine ring) can be predicted, a precise assignment of characteristic vibrational modes from experimental FTIR and Raman spectra is not feasible.

Spectroscopic Signatures of Intermolecular Interactions in Crystalline Phases

The influence of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra provides valuable insight into the crystalline environment. Shifts in the vibrational frequencies of N-H or C-H stretching modes, for instance, can indicate their participation in hydrogen bonding. However, without experimental spectra, these spectroscopic signatures cannot be identified or analyzed for 2,4,6-Pyrimidinetriamine, N4-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon-13 NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to establish the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, with different functional groups and structural features giving rise to characteristic signals.

For 2,4,6-Pyrimidinetriamine, N4-methyl-, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic proton on the pyrimidine ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the methyl carbon and the carbons of the pyrimidine ring. The precise assignment of these signals can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY and HETCOR. researchgate.netresearchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~5.5 - 6.0 | Singlet | - |

| NH₂ (C2) | ~5.0 - 6.0 | Broad Singlet | - |

| NH₂ (C6) | ~5.0 - 6.0 | Broad Singlet | - |

| NH (N4) | ~6.5 - 7.5 | Broad Singlet | - |

| CH₃ | ~2.8 - 3.2 | Singlet | - |

| Carbon | Chemical Shift (δ, ppm) |

| C5 | ~80 - 90 |

| C4 | ~150 - 160 |

| C2 | ~160 - 165 |

| C6 | ~160 - 165 |

| CH₃ | ~25 - 35 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To probe the three-dimensional structure and dynamic behavior of molecules, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. columbia.edu These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu

For a molecule like 2,4,6-Pyrimidinetriamine, N4-methyl-, NOESY or ROESY experiments can reveal the preferred conformation of the N-methyl group relative to the pyrimidine ring. For instance, a cross-peak between the methyl protons and the H5 proton of the pyrimidine ring would indicate their spatial closeness. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of interproton distances. huji.ac.il Such analyses are crucial for understanding the molecule's shape and how it might interact with other molecules. For medium-sized molecules, ROESY is often preferred as the rotating-frame NOE is always positive and does not go through zero, unlike the standard NOE. columbia.edu

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, enabling the determination of its elemental composition. nih.gov This is a critical step in confirming the identity of a synthesized compound.

UPLC-QToF-MS/MS for Impurity Profiling and Metabolite Identification of Derivatives

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QToF) Mass Spectrometry (MS/MS) is a state-of-the-art analytical platform for the separation, identification, and quantification of compounds in complex mixtures. mdpi.comresearchgate.netbiomedres.us This technique is particularly valuable for impurity profiling of active pharmaceutical ingredients and for the identification of metabolites. researchgate.netnih.govnih.gov

In the context of 2,4,6-Pyrimidinetriamine, N4-methyl- derivatives, a UPLC-QToF-MS/MS method would first separate the parent compound from any impurities or metabolites. The QToF mass analyzer then provides high-resolution mass measurements for the precursor ions, allowing for the calculation of their elemental formulas. nih.gov Subsequently, the precursor ions are fragmented, and the resulting product ion spectra (MS/MS) provide structural information that can be used to identify the impurities or metabolites. researchgate.netlcms.cz This approach allows for the detection and characterization of even trace-level impurities. researchgate.net

Table 3: Illustrative Data for UPLC-QToF-MS/MS Analysis of Potential Impurities in a 2,4,6-Pyrimidinetriamine, N4-methyl- Sample (Note: This table is a hypothetical representation to illustrate the type of data obtained from such an analysis.)

| Retention Time (min) | Precursor Ion (m/z) | Proposed Elemental Formula | Major Fragment Ions (m/z) | Proposed Identity |

| 2.5 | 139.0876 | C₅H₉N₅ | 124.0665, 97.0559 | 2,4,6-Pyrimidinetriamine, N4-methyl- |

| 1.8 | 125.0720 | C₅H₇N₄ | 110.0509, 83.0403 | Des-amino impurity |

| 3.1 | 155.0825 | C₅H₉N₅O | 139.0876, 122.0614 | Hydroxylated impurity |

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.goviucr.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. The d_norm property highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2,4,6-Pyrimidinetriamine, N4-methyl- (Note: This table is illustrative, based on data for similar aminopyrimidine structures, as specific data for the target compound was not found.)

| Contact Type | Contribution (%) |

| H···H | 40 - 50 |

| N···H / H···N | 25 - 35 |

| C···H / H···C | 10 - 20 |

| C···N / N···C | 3 - 8 |

| C···C | 1 - 5 |

Computational Chemistry and Theoretical Modeling of 2,4,6 Pyrimidinetriamine, N4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For pyrimidine-based systems, DFT methods, particularly using functionals like B3LYP, are frequently employed to investigate ground state properties. For instance, studies on related 2,4,6-triaminopyrimidine (B127396) derivatives have utilized DFT to rationalize protonation sites, demonstrating that electronic and steric effects dictate whether protonation occurs on a ring nitrogen or a carbon atom. nist.gov These calculations often involve basis sets such as cc-pVDZ or the Pople-style 6-311G+(d,p) to achieve reliable results for molecular geometries, vibrational frequencies, and NMR chemical shifts. nist.govpnas.org While no specific DFT data for 2,4,6-Pyrimidinetriamine, N4-methyl- is published, it is anticipated that such calculations would reveal the influence of the N4-methyl group on the electronic structure and aromaticity of the pyrimidine (B1678525) ring.

Ab Initio and Multireference Methods for Excited States and Reaction Pathways

While DFT is powerful for ground states, the study of electronically excited states and complex reaction pathways often requires more sophisticated ab initio methods. Techniques like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multireference methods (such as CASSCF and CASPT2) provide a higher level of theory necessary for accurately describing electron correlation in excited states. These methods are critical for understanding the photochemistry and photophysics of molecules. For pyrimidine derivatives, which are related to nucleobases, understanding their behavior upon UV light absorption is of significant interest. However, specific studies applying these advanced methods to probe the excited states and potential reaction pathways of 2,4,6-Pyrimidinetriamine, N4-methyl- have not been reported.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a molecule like 2,4,6-Pyrimidinetriamine, N4-methyl-, MD simulations could be used to explore the rotational barriers of the amino and methylamino groups and to sample its conformational landscape. This information is vital for understanding how the molecule might interact with biological targets or other molecules. Despite the utility of these methods, specific MD studies or comprehensive conformational searches for this compound are not documented in the literature.

Excited-State Dynamics and Photostability Assessment

The study of excited-state dynamics is crucial for assessing the photostability of a molecule—its ability to withstand exposure to light without undergoing chemical change. This is particularly relevant for compounds with potential applications in materials science or pharmacology, where light exposure is common.

Ultrafast Internal Conversion Channels and Non-Radiative Decay Mechanisms

For many organic molecules, especially those containing heteroatoms and π-systems like pyrimidines, non-radiative decay pathways are dominant mechanisms for deactivating electronically excited states. These ultrafast processes, such as internal conversion, often occur on the femtosecond to picosecond timescale. Theoretical investigations of these pathways typically involve mapping the potential energy surfaces of the excited states to identify conical intersections, which are points where different electronic states have the same energy and geometry, facilitating rapid decay back to the ground state. For pyrimidine and its derivatives, out-of-plane deformations of amino groups can be key motions in facilitating such non-radiative decay. However, the specific internal conversion channels and decay mechanisms for 2,4,6-Pyrimidinetriamine, N4-methyl- remain theoretically unexplored.

Theoretical Investigation of Intersystem Crossing and Spin Dynamics

In addition to internal conversion, intersystem crossing (ISC) to a triplet state is another possible deactivation pathway for an excited singlet state. The efficiency of ISC is governed by the magnitude of spin-orbit coupling between the involved singlet and triplet states. Theoretical calculations can predict these couplings and the energies of triplet states, thereby assessing the likelihood of ISC. Such investigations are critical for understanding phenomena like phosphorescence and phototoxicity. As with other aspects of its photochemistry, the intersystem crossing and spin dynamics of 2,4,6-Pyrimidinetriamine, N4-methyl- have not been the subject of published theoretical research.

An article on the computational chemistry and theoretical modeling of 2,4,6-Pyrimidinetriamine, N4-methyl- cannot be generated at this time. Extensive searches for relevant scientific literature have revealed a significant lack of specific research on this particular compound within the requested non-biological context.

The performed searches for computational studies, such as Density Functional Theory (DFT) analysis, and molecular docking simulations of 2,4,6-Pyrimidinetriamine, N4-methyl- with non-biological systems did not yield any specific scholarly articles. The available literature on related pyrimidine derivatives focuses almost exclusively on their biological applications, such as interactions with proteins for drug development purposes, which falls outside the strict "non-biological systems" constraint of your request.

Basic computed properties for similar but more complex molecules are available in databases like PubChem. For instance, properties for "2,4,6-Pyrimidinetriamine, N4-methyl-N4-phenyl-" nih.gov and "2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-" nih.gov can be found, but these are not the subject of your request and lack the in-depth analysis required for the specified article sections.

Theoretical studies on other pyrimidine derivatives have been conducted, often involving DFT calculations to analyze molecular structure and properties. scielo.org.mxnih.govresearchgate.net However, these studies are on different molecules and primarily in biological contexts.

Supramolecular Chemistry and Crystal Engineering with N Methylated Pyrimidinetriamines

Design and Synthesis of Co-crystals, Salts, and Solvates

The design of multi-component crystalline forms of N-methylated pyrimidinetriamines involves the selection of appropriate co-formers that can participate in robust and predictable intermolecular interactions. Common strategies for the synthesis of co-crystals, salts, and solvates include solution-based methods such as slow evaporation, cooling crystallization, and anti-solvent precipitation, as well as solid-state methods like grinding and slurry crystallization. universityofgalway.ie

For instance, the co-crystallization of 2,4-diaminopyrimidine (B92962) derivatives with carboxylic acids often leads to the formation of salts or co-crystals stabilized by strong N-H···O hydrogen bonds between the pyrimidine (B1678525) and the carboxylic acid moieties. nih.gov The outcome of the interaction, whether it results in a salt (proton transfer from the acid to the pyrimidine) or a co-crystal (neutral components), depends on the pKa difference between the pyrimidine and the carboxylic acid.

Table 1: Common Co-crystal and Salt Formation Strategies

| Method | Description |

| Solution Evaporation | A solution of the pyrimidinetriamine and a co-former in a suitable solvent is allowed to evaporate slowly, leading to the formation of single crystals. |

| Reaction Crystallization | The pyrimidinetriamine and co-former are dissolved in a solvent, and crystallization is induced by changing the conditions, such as temperature or solvent composition. |

| Grinding | The solid pyrimidinetriamine and co-former are ground together, either neat or with a small amount of liquid (liquid-assisted grinding), to induce a solid-state reaction. universityofgalway.ie |

Engineering of Extended Hydrogen-Bonded Architectures

The molecular structure of 2,4,6-Pyrimidinetriamine, N4-methyl- offers several sites for hydrogen bonding, enabling the formation of extended one-, two-, or three-dimensional networks. The primary amino groups at positions 2 and 6, the secondary amino group at position 4, and the ring nitrogen atoms can all act as hydrogen bond donors or acceptors.

In many crystalline structures of related 2,4-diaminopyrimidine derivatives, a common and robust supramolecular synthon is the R22(8) ring motif, formed by a pair of N-H···N hydrogen bonds between two pyrimidine molecules. mdpi.com This homosynthon can serve as a reliable building block for constructing larger architectures. Furthermore, the interaction with co-formers can introduce new hydrogen bonding patterns, leading to the formation of heterosynthons. For example, the interaction with dicarboxylic acids can result in the formation of extended chains or sheets. mdpi.com

Table 2: Common Hydrogen-Bonded Motifs in Pyrimidine Derivatives

| Motif | Description |

| R22(8) Homosynthon | A ring motif formed by two pyrimidine molecules connected by two N-H···N hydrogen bonds. mdpi.com |

| R22(8) Heterosynthon | A ring motif formed between a pyrimidine molecule and a co-former, such as a carboxylic acid, through N-H···O and O-H···N hydrogen bonds. |

| C(n) Chain | A linear chain motif formed by hydrogen bonds between adjacent molecules. |

Influence of N-Methyl Substitution on Supramolecular Synthons and Network Formation

The introduction of a methyl group at the N4 position of 2,4,6-pyrimidinetriamine has a significant impact on its supramolecular chemistry. The N-methyl group can influence the hydrogen bonding capabilities of the molecule in several ways:

Steric Hindrance: The methyl group can sterically hinder the formation of certain hydrogen bonds that would otherwise be possible in the unsubstituted parent compound.

Electronic Effects: The electron-donating nature of the methyl group can alter the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby modulating the strength of the hydrogen bonds.

Reduced Number of Hydrogen Bond Donors: The substitution of a hydrogen atom with a methyl group at the N4 position reduces the number of available hydrogen bond donors, which can lead to changes in the preferred supramolecular synthons.

Studies on related N-substituted systems have shown that methylation can disrupt established hydrogen bonding patterns and favor alternative arrangements. nih.gov For example, the disruption of a primary amino group's ability to form two hydrogen bonds can lead to the formation of different network topologies compared to the unsubstituted analogue.

Polymorphism and Pseudopolymorphism in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is of great importance in the pharmaceutical and materials science fields. Different polymorphs of a substance can exhibit different physical properties, such as solubility, melting point, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The conformational flexibility of the N-methyl group and the possibility of forming various hydrogen-bonding patterns make N-methylated pyrimidinetriamines susceptible to polymorphism. mdpi.com The crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, can influence which polymorphic form is obtained. The formation of different supramolecular synthons can lead to different crystal packing arrangements and, consequently, to different polymorphs. mdpi.com

Thermal Analysis of Supramolecular Assemblies: Thermogravimetry (TG) and Differential Thermal Analysis (DTA) for Decomposition and Stability

Thermal analysis techniques such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are essential tools for characterizing the thermal stability and decomposition behavior of supramolecular assemblies.

Thermogravimetry (TG): TG measures the change in mass of a sample as a function of temperature. This technique can be used to determine the temperature at which a co-crystal or salt decomposes, as well as to identify the loss of solvent molecules in the case of solvates or hydrates.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This method can detect thermal events such as melting, crystallization, and solid-state phase transitions.

The thermal stability of supramolecular assemblies of N-methylated pyrimidinetriamines is influenced by the strength of the intermolecular interactions. Generally, crystalline forms with stronger and more extensive hydrogen bonding networks are expected to exhibit higher thermal stability. The analysis of the decomposition products can also provide insights into the nature of the interactions within the crystal.

Advanced Applications in Materials Science Non Biological

Investigation of Non-Linear Optical (NLO) Properties in Crystalline Solids

There is no specific research available on the non-linear optical (NLO) properties of crystalline 2,4,6-Pyrimidinetriamine, N4-methyl-. However, the general class of pyrimidine (B1678525) derivatives has been a subject of interest for NLO applications. nih.govnih.gov The pyrimidine ring's π-deficient and electron-withdrawing nature makes it a suitable core for creating "push-pull" molecules, which can lead to significant NLO effects. nih.gov For a molecule to exhibit NLO properties, it often requires a non-centrosymmetric crystal structure. The presence of both amino (electron-donating) and the pyrimidine ring (electron-withdrawing) in 2,4,6-Pyrimidinetriamine, N4-methyl- suggests a potential for NLO activity.

Theoretical studies on similar pyrimidine derivatives have been conducted to predict their hyperpolarizability, a key parameter for NLO materials. researchgate.net For instance, studies on other pyrimidine derivatives have shown that strategic substitution on the pyrimidine ring can enhance NLO behavior in the crystalline phase. researchgate.net Future research could involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the NLO properties of 2,4,6-Pyrimidinetriamine, N4-methyl-, followed by experimental validation through techniques like the Kurtz-Perry powder method on synthesized single crystals.

Potential in Self-Assembled Functional Materials

The self-assembly of molecules is largely driven by non-covalent interactions, such as hydrogen bonding. The parent compound, 2,4,6-triaminopyrimidine (B127396) (TAP), is known to form self-assembled structures through hydrogen bonding. researchgate.netresearchgate.net The presence of multiple amino groups in 2,4,6-Pyrimidinetriamine, N4-methyl- provides potential sites for hydrogen bond donors and acceptors, suggesting its capability to form supramolecular assemblies.

The N4-methyl group would likely influence the self-assembly process in several ways. It could introduce steric hindrance, potentially altering the packing and network formation compared to the unsubstituted TAP. The methyl group might also modulate the electronic properties of the adjacent amino group, thereby affecting the strength and directionality of the hydrogen bonds. Research on the self-assembly of TAP with other molecules, such as in the formation of co-crystals, has been documented. researchgate.netresearchgate.net Similar investigations could be extended to 2,4,6-Pyrimidinetriamine, N4-methyl- to explore its use in creating novel functional materials with tailored properties.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The nitrogen atoms in the pyrimidine ring and the amino substituents of 2,4,6-Pyrimidinetriamine, N4-methyl- make it a potential ligand for coordination with metal centers. The parent molecule, TAP, and other similar triazine-based ligands have been used to synthesize MOFs. mdpi.comrsc.org

The coordination of 2,4,6-Pyrimidinetriamine, N4-methyl- to metal ions could lead to the formation of new MOFs with unique topologies and properties. The methyl group could influence the coordination mode and the resulting framework structure. While no specific MOFs based on 2,4,6-Pyrimidinetriamine, N4-methyl- have been reported, the vast field of MOF chemistry suggests this as a promising area for future exploration. The potential applications of such MOFs could range from gas storage and separation to catalysis. mdpi.com

Contributions to Responsive Materials and Sensors (Theoretical and Experimental Approaches)

The ability of pyrimidine derivatives to undergo protonation, form hydrogen bonds, and chelate with metal ions makes them interesting candidates for the development of responsive materials and sensors. nih.gov Many pyrimidine derivatives have been shown to exhibit interesting optical and sensing properties. nih.govresearchgate.net For example, changes in the fluorescence or color of a pyrimidine-based compound upon interaction with an analyte can be utilized for sensing applications.

While there is no specific research on 2,4,6-Pyrimidinetriamine, N4-methyl- as a responsive material or sensor, its structural features suggest potential in this area. The amino groups could act as recognition sites for specific ions or molecules. Theoretical studies could be employed to predict the binding affinity of 2,4,6-Pyrimidinetriamine, N4-methyl- towards different analytes, and this could be followed by experimental work to develop new sensors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N4-methyl-2,4,6-pyrimidinetriamine and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,4,6-pyrimidinetriamine with alkyl halides (e.g., methyl iodide) in a polar aprotic solvent like DMF under reflux conditions. Derivatives are often prepared by introducing substituents at the C5 position using nitroso or aryl halide reagents. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. How should researchers handle and store N4-methyl-2,4,6-pyrimidinetriamine to ensure safety?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize residues with dilute acetic acid before disposal .

Q. What spectroscopic techniques are effective for characterizing N4-methyl-2,4,6-pyrimidinetriamine?

- Analytical Workflow :

- IR Spectroscopy : Identify functional groups (e.g., NH/amine stretches at 1600–1650 cm⁻¹ and aromatic C=C vibrations at 1500–1550 cm⁻¹) .

- NMR : Use - and -NMR to confirm substitution patterns. For example, methyl protons at N4 appear as a singlet (~δ 3.2 ppm), while aromatic protons resonate between δ 6.5–8.5 ppm .

- HRESIMS : Validate molecular weight (e.g., calculated for C₄H₈N₅: 126.0774; observed: 126.0772) .

Advanced Research Questions

Q. How does protonation at the C(5) position affect the reactivity of N4-methyl-2,4,6-pyrimidinetriamine?

- Mechanistic Insight : Protonation at C5 (pKa ~8.17) stabilizes a σ-complex, enhancing electrophilic substitution at the C5 position. This behavior is critical in designing derivatives for medicinal chemistry (e.g., antiparasitic agents). Use pH-controlled experiments (buffered solutions at pH 5–9) and NMR titration to study protonation equilibria .

- Implications : Adjust reaction pH to favor either nucleophilic (deprotonated) or electrophilic (protonated) pathways for targeted functionalization.

Q. How can computational chemistry predict protonation states and reaction pathways for this compound?

- Computational Strategies :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify stable protonation sites. Compare with experimental pKa values .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics for nitroso-group additions .

Q. How can researchers resolve contradictions in spectral data between different studies?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.

- Resolution :

Replicate experiments under reported conditions.

Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

Cross-validate with X-ray crystallography (e.g., dihedral angles between pyrimidine and substituent planes) .

- Example : A study reported conflicting IR bands for NH stretches; this was resolved by identifying polymorphic forms via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.